![molecular formula C4H6ClNS B1280040 Thiophen-2-amine hydrochloride CAS No. 18621-53-9](/img/structure/B1280040.png)
Thiophen-2-amine hydrochloride
Overview
Description
Thiophen-2-amine, also known as 2-Thiophenemethylamine, is a compound with the molecular formula C5H7NS . It is a clear yellow liquid and is a potential ligand replacement for poly(3-hexylthiophene)/CdSe hybrid solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of thiophen-2-amine consists of a five-membered ring made up of one sulfur and four carbon atoms . The molecular weight is 113.18 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in Grignard reactions with 2-bromo thiophene and magnesium chips, reacting with ethylene oxide to generate 2-thiophene ethanol .Physical And Chemical Properties Analysis
Thiophen-2-amine has a boiling point of 95-99 °C/28 mmHg, a density of 1.103 g/mL at 25 °C, and a refractive index n20/D of 1.5670 . It is easily soluble in ethanol and chloroform .Scientific Research Applications
Medicine
Thiophen-2-amine hydrochloride has shown potential in the medical field due to its biological activity. It has been studied for its antimicrobial , antioxidant , and anticancer properties . For instance, derivatives of thiophene have been synthesized and evaluated for their antiproliferative activity against human lung cancer cell lines .
Materials Science
In materials science, thiophene derivatives are utilized for their electronic and optoelectronic properties. They serve as building blocks in the production of organic semiconductors , which are essential for devices like OLEDs and organic photovoltaics .
Environmental Science
Thiophen-2-amine hydrochloride derivatives have applications in environmental science, particularly in the development of antimicrobial and anticorrosion agents. These compounds can help in reducing the corrosion rate of metals, which is crucial for maintaining infrastructure .
Analytical Chemistry
In analytical chemistry, thiophene-based chemosensors are designed for the detection of cations and anions . These chemosensors are used for monitoring various analytes in aqueous and biological systems with high selectivity and sensitivity .
Biochemistry
Thiophen-2-amine hydrochloride plays a role in biochemistry research, especially in the study of chemosensors . These sensors are employed for detecting biologically relevant small molecules and biomolecules with high precision .
Pharmacology
The pharmacological applications of thiophen-2-amine hydrochloride are significant. It has been reported to possess a wide range of therapeutic properties, including anti-inflammatory , antipsychotic , antianxiety , and antifungal activities .
Organic Synthesis
Thiophen-2-amine hydrochloride is used in organic synthesis, particularly in the synthesis of thiophene derivatives. These derivatives are important for creating complex organic molecules that can be used in various chemical industries .
Agriculture
In agriculture, thiophen-2-amine hydrochloride derivatives have been explored for their fungicidal activity . They are considered as potential lead compounds for the development of new fungicides to protect crops against diseases .
Mechanism of Action
Target of Action
Thiophen-2-amine hydrochloride, an organic amine compound, has been found to interact with several targets. It is known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. By inhibiting the COX and LOX enzymes, thiophen-2-amine hydrochloride can potentially reduce the production of pro-inflammatory mediators . This inhibition can lead to a decrease in inflammation, providing potential therapeutic benefits in conditions characterized by excessive inflammation.
Biochemical Pathways
Thiophen-2-amine hydrochloride affects the biochemical pathways associated with inflammation. By inhibiting COX and LOX enzymes, it disrupts the synthesis of prostaglandins and leukotrienes, respectively . These molecules are involved in the inflammatory response, so their reduction can lead to decreased inflammation.
Pharmacokinetics
It is known to be easily soluble in ethanol and chloroform , which suggests it may have good bioavailability
Result of Action
The primary result of thiophen-2-amine hydrochloride’s action is a potential reduction in inflammation. By inhibiting key enzymes involved in the inflammatory response, it can decrease the production of pro-inflammatory mediators . This can lead to a reduction in symptoms associated with conditions characterized by excessive inflammation.
Action Environment
The action of thiophen-2-amine hydrochloride can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, it has been noted to be air sensitive , which may impact its stability and efficacy
Safety and Hazards
Thiophen-2-amine is considered hazardous. It is highly flammable and harmful if swallowed. It can cause serious eye irritation. Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .
Future Directions
Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring the design and detection mechanism of various thiophen-2-amine-based probes, practical applicability, and their advanced models .
properties
IUPAC Name |
thiophen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDRSIZYKSOPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490498 | |
Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-amine hydrochloride | |
CAS RN |
18621-53-9 | |
Record name | Thiophen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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